5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile
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Overview
Description
5-{8-Oxa-5-azaspiro[35]nonane-5-sulfonyl}pyridine-2-carbonitrile is a complex organic compound characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be accomplished through a condensation reaction with a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Sulfonamides or sulfonyl thiols.
Scientific Research Applications
Chemistry
In chemistry, 5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer agents. The presence of the sulfonyl group is particularly important for enhancing the compound’s bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The spirocyclic structure also allows for unique interactions with biological membranes, which can affect cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2-azaspiro[3.5]nonane: Lacks the sulfonyl and pyridine groups, making it less versatile in chemical reactions.
2-Oxa-6-azaspiro[3.5]nonane: Similar spirocyclic structure but different functional groups, leading to different reactivity and applications.
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane:
Uniqueness
5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile is unique due to its combination of a spirocyclic core with sulfonyl and nitrile functionalities. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
5-(8-oxa-5-azaspiro[3.5]nonan-5-ylsulfonyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c14-8-11-2-3-12(9-15-11)20(17,18)16-6-7-19-10-13(16)4-1-5-13/h2-3,9H,1,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNCQMSZAGEWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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